Oxadiazon

Descripción

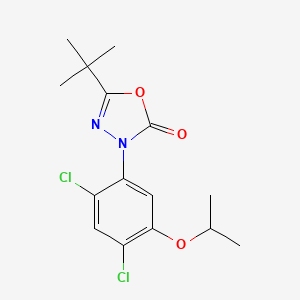

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-tert-butyl-3-(2,4-dichloro-5-propan-2-yloxyphenyl)-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Cl2N2O3/c1-8(2)21-12-7-11(9(16)6-10(12)17)19-14(20)22-13(18-19)15(3,4)5/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNUNORXWHYHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)N2C(=O)OC(=N2)C(C)(C)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O3 | |

| Record name | OXYDIAZON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024239 | |

| Record name | Oxadiazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxydiazon is a crystalline solid. Used as an herbicide., White odorless solid; [Merck Index] | |

| Record name | OXYDIAZON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxadiazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in methanol, ethanol ca 100, cyclohexane 200, acetone, isophorone, methyl ethyl ketone, carbon tetrachloride ca 600, toluene, benzene, chloroform ca 1000 (all in g/l, 20 °C), Soluble in solvents, In water, 0.7 mg/l @ 24 °C | |

| Record name | OXADIAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 mg/l | |

| Record name | OXADIAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000011 [mmHg], 1.15X10-7 mm Hg @ 22 °C | |

| Record name | Oxadiazon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXADIAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

19666-30-9 | |

| Record name | OXYDIAZON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxadiazon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19666-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxadiazon [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019666309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxadiazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2,4-dichloro-5-(1-methylethoxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXADIAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6U0E0YTP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXADIAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90 °C | |

| Record name | OXADIAZON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6936 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Mechanisms of Oxadiazon Action

Inhibition of Protoporphyrinogen (B1215707) Oxidase (PPO) Pathway

The primary mechanism by which oxadiazon exerts its effects is the inhibition of protoporphyrinogen oxidase (PPO), also known as Protox. regulations.govmade-in-china.comherts.ac.ukrxnfinder.orgpioneer.com This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a vital step in the biosynthesis of tetrapyrroles. pioneer.comresearchgate.netwikipedia.orgcambridge.org

Biochemical Interruption of Heme and Chlorophyll (B73375) Biosynthesis

The inhibition of PPO by this compound directly impacts the porphyrin pathway, which is shared in the synthesis of both heme and chlorophyll. researchgate.netcambridge.org By blocking the conversion of protoporphyrinogen IX to protoporphyrin IX, this compound effectively interrupts the downstream production of these essential pigments and cofactors. researchgate.netcambridge.org While protoporphyrin IX is a precursor for both heme and chlorophyll, its accumulation due to PPO inhibition primarily leads to the disruption of chlorophyll synthesis in plants. epa.govcambridge.org Heme is also affected, and in some organisms like Toxoplasma gondii, disrupting heme biosynthesis via PPO inhibition shows potential as a therapeutic target. researchgate.netnih.govnih.gov

Generation of Reactive Oxygen Species and Consequent Cell Membrane Peroxidation

The accumulation of protoporphyrinogen IX resulting from PPO inhibition is a critical event leading to herbicidal symptoms. pioneer.comcambridge.org This accumulated precursor can be non-enzymatically oxidized, particularly in the presence of oxygen and light, leading to the formation of protoporphyrin IX. cambridge.orgchimia.ch Protoporphyrin IX is a potent photosensitizer. cambridge.org In the presence of light, it absorbs energy and transfers it to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). pioneer.comcambridge.orgcambridge.orgscielo.br

This burst of singlet oxygen initiates a cascade of reactive oxygen species (ROS) production, including superoxide (B77818) radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•). cambridge.orgscielo.brresearchgate.net These ROS are highly damaging to cellular components, particularly lipid membranes. cambridge.orgscielo.brijeab.com The uncontrolled generation of ROS leads to lipid peroxidation, a process that degrades the polyunsaturated fatty acids in cell membranes. cambridge.orgijeab.com This peroxidation causes a rapid loss of membrane function and integrity, affecting the plasma membrane and tonoplast. cambridge.orgcambridge.orgijeab.com The resulting cellular leakage and destruction of cell components, including photosynthetic pigments like chlorophyll, manifest as the rapid, light-dependent herbicidal symptoms characteristic of PPO inhibitors like this compound. epa.govpioneer.comcambridge.orgscielo.brijeab.com

Target-Site Specificity and Isoform Interactions in PPO Enzymes (e.g., PPO1 vs. PPO2)

Plants possess multiple isoforms of PPO, primarily located in different cellular compartments. The two main isoforms are chloroplast-targeted PPO1 and mitochondrial-targeted PPO2. nih.govmdpi.comresearchgate.net While both isoforms are targets for PPO-inhibiting herbicides, research indicates that different inhibitors may exhibit varying affinities for PPO1 and PPO2. cambridge.orgnih.gov

Studies on herbicide resistance have provided insights into the interactions of this compound with specific PPO isoforms. For instance, a novel mutation (A212T) in the chloroplast-targeted PPO1 enzyme in goosegrass (Eleusine indica) has been identified as conferring resistance specifically to this compound. cambridge.orgnih.govresearchgate.net This finding is significant because, historically, most target-site mutations conferring resistance to PPO inhibitors have been found in PPO2. nih.govmdpi.comresearchgate.net Computational modeling suggests that the A212T mutation in PPO1 alters the active site, creating repulsive electrostatic interactions that reduce this compound binding. nih.gov This research provides the first evidence of evolved resistance directly involving PPO1 and highlights the specific interaction between this compound and this isoform. nih.gov While it has been suggested that this compound might have a greater potency on the PPO1-encoded enzyme compared to PPO2, further research is needed to fully determine the relative affinities for different PPO inhibitors. cambridge.org

Comparative Analysis of this compound with Other PPO-Inhibiting Herbicides

This compound belongs to the Group 14 (or Group E) herbicides, which are all PPO inhibitors. regulations.govpioneer.com This group includes chemically diverse compounds such as diphenyl ethers (e.g., oxyfluorfen, lactofen, fomesafen), cyclic imides, phenylpyrazoles, triazolinones (e.g., sulfentrazone, carfentrazone), thiadiazoles, and pyrimidindiones. pioneer.comresearchgate.netchimia.chherts.ac.ukherts.ac.ukscielo.br Despite sharing the same primary mode of action – PPO inhibition – these herbicides can exhibit differences in their spectrum of weed control, application timing (pre- or post-emergence), and the specific PPO isoforms they primarily interact with. regulations.govepa.govpioneer.comauburn.edu

This compound is characterized by its effectiveness as both a pre-emergent and early post-emergent herbicide. regulations.govepa.govmade-in-china.com Its pre-emergent activity is partly attributed to forming a chemical barrier on the soil surface that affects emerging shoots. regulations.gov Unlike some other herbicides, this compound's shoot-inhibiting mechanism does not significantly injure the roots of desirable vegetation, contributing to its selective use in turf and ornamentals. regulations.gov

Environmental Fate and Dynamics of Oxadiazon

Degradation Pathways in Environmental Compartments

The dissipation of oxadiazon in the environment occurs through processes including photolysis and microbial degradation. takmaghale.comhortnz.co.nz While this compound can persist, particularly when bound to organic matter, it is subject to breakdown by sunlight and microbial activity. hortnz.co.nzepa.govwa.gov

Photolytic Degradation Processes

Photolysis, the breakdown of a substance by light, is a significant factor in the environmental fate of this compound, particularly in aquatic systems and on soil surfaces exposed to sunlight. epa.govhortnz.co.nzepa.govrayfull.com

This compound undergoes photodegradation in water when exposed to natural sunlight. Studies have reported a half-life of 2.65 days for this compound in water under natural sunlight. rayfull.com Another assessment suggests a direct aqueous photolysis half-life of approximately three days under summer sunlight conditions. epa.gov This photolytic degradation is more likely to occur in clear, shallow water bodies where sunlight penetration is significant, with the effect diminishing in turbid or deeper water. epa.govepa.gov

Photo-induced conversion of this compound under UV irradiation in aqueous solution can lead to the formation of strongly fluorescent photoproducts. nih.gov The direct photolysis mechanism in water can involve a photo-induced hydrolytic opening of the oxadiazolone ring, producing an N-carboxyl derivative. researchgate.net

A summary of aqueous photolysis kinetics is presented in the table below:

| Environment | Condition | Half-Life | Source |

| Water | Natural sunlight | 2.65 days | rayfull.com |

| Clear, shallow water | Summer sunlight | ~3 days | epa.gov |

Photodegradation also contributes to the dissipation of this compound on soil surfaces exposed to natural sunlight. The half-life for this compound photodegradation on soil in natural sunlight has been reported as 4.65 days. rayfull.com Another source indicates a typical half-life for this compound in soils of 60 days, which may encompass multiple degradation processes including photolysis and microbial activity. wa.gov this compound binds well to soil, and its breakdown via UV is a contributing factor to its environmental stability. hortnz.co.nz

Microbial Degradation Processes

Microbial activity, including that of bacteria and fungi, plays a role in the breakdown and biotransformation of this compound in the environment. hortnz.co.nzwa.gov

Certain bacterial strains are capable of degrading this compound. A Pseudomonas strain, specifically Pseudomonas fluorescens strain CG5, has been isolated from agricultural soil contaminated with this compound and demonstrated the ability to degrade the compound. takmaghale.comnih.govnih.gov This strain was able to grow using this compound as a carbon source. takmaghale.comnih.gov

Analysis of the metabolites produced during the catabolism of this compound by Pseudomonas fluorescens strain CG5 revealed compounds such as indole, trimethyl benzene, benzoic acid, and acetic acid. takmaghale.com The degradation process by this Pseudomonas strain involves dehalogenation and breakdown into less toxic or non-toxic end-products. takmaghale.comnih.gov

Fungi also contribute to the microbial degradation of this compound. The soil fungus Fusarium solani has been identified as capable of the microbial degradation of this compound. acs.org Fungi, in general, possess a range of enzymes that can initiate the breakdown of complex organic molecules, which can then be further metabolized by bacteria, highlighting a potential synergistic interaction in the bioremediation of contaminants like this compound. frontiersin.org

Hydrolytic Stability Profiles in Different pH Conditions

The hydrolytic stability of this compound is influenced by the pH of the surrounding medium. Research indicates that this compound is stable under neutral and acidic pH conditions. rayfull.comechemi.comipp.ptncsu.eduregulations.gov However, it undergoes slow degradation in alkaline environments. rayfull.comechemi.comipp.pt At a pH of 9 and a temperature of 25 °C, the hydrolysis half-life of this compound has been reported to be 38 days. rayfull.comechemi.comipp.pt

Sorption and Transport in Environmental Matrices

Sorption, the process by which a chemical adheres to soil or sediment particles, plays a significant role in the transport and fate of this compound in the environment. This compound is known to adsorb strongly to soil colloids and humus. mdpi.comashs.org

Adsorption and Desorption Characteristics in Varied Soil Types and Sediments

Studies have shown that this compound exhibits strong adsorption to both soil and sediment, with adsorption percentages reported to be at least 96% in various substrate types. mdpi.comashs.orgresearchgate.netresearchgate.net This strong adsorption is a key factor limiting its mobility in soil. rayfull.comechemi.comregulations.gov

Research using batch equilibrium methods has investigated the sorption behavior of this compound in different soil types, including tropical rice soils. nih.gov Sorption isotherms for this compound have been described using models such as the Freundlich and Langmuir isotherms, indicating favorable adsorption to solid phases. tandfonline.comresearchgate.net The adsorption mechanism has been described by pseudo-second-order kinetics. tandfonline.comresearchgate.net

While adsorption is generally high, desorption can vary depending on the matrix. Desorption has been observed to be greater in soilless media compared to mineral soil. ashs.orgresearchgate.net After repeated water extractions, a higher percentage of applied this compound was recovered from media than from soil. ashs.orgresearchgate.net

The organic carbon content of soil is a primary factor influencing the adsorption of this compound. mdpi.comnih.govnih.govontariosportsman.comscialert.netresearchgate.netscielo.br Higher organic matter content in soil leads to increased adsorption of the herbicide. scialert.netresearchgate.net Studies have shown a positive correlation between this compound sorption and organic carbon content in soils. researchgate.net Reported Koc values for this compound range from 676 to 3,236, indicating low to slight mobility in soil based on classification schemes. rayfull.comechemi.comregulations.gov Higher Koc values are indicative of stronger retention by the soil. scielo.br

Data on this compound sorption coefficients (Kd and Koc) in different soils highlight the variability influenced by soil properties, particularly organic carbon content. nih.govontariosportsman.comscielo.br

| Soil Type | pH | Clay Content (%) | Organic Carbon (%) | Kd (mL/g) | Koc (mL/g) | Source |

| Soil 1 | 7.2 | 45.5 | 1.00 | 23.43 | 2343 | nih.govontariosportsman.comscielo.br |

| Soil 2 | 4.7 | 3.0 | 0.86 | 28.07 | 3264 | nih.govontariosportsman.comscielo.br |

| Mountadam Soil | - | Lower Clay | Relatively Low | - | 676-3236 | echemi.comregulations.govontariosportsman.com |

| Tanunda Soil | Higher Clay | Slightly Higher | - | - | 676-3236 | echemi.comregulations.govontariosportsman.com |

Note: Kd values for Mountadam and Tanunda soils were reported as 23.43 and 28.07 in one study nih.govontariosportsman.com, while Koc values ranging from 676 to 3236 were reported from multiple sources echemi.comregulations.gov. The relationship between Kd and Koc (Koc = Kd / fraction of organic carbon) explains the variation.

The addition of organic matter to soils can increase this compound sorption, potentially reducing losses by draining or leaching. researchgate.net

Sorption of this compound by soil is generally a rapid process. nih.gov Kinetic studies have indicated that most of the sorption occurs within a few hours, with some studies suggesting equilibrium is reached within about 60 minutes. nih.govresearchgate.net The adsorption mechanism has been described by pseudo-second-order kinetics. tandfonline.comresearchgate.net

Equilibrium studies, often conducted using batch equilibrium methods, determine the distribution of this compound between the solid (soil/sediment) and liquid (water) phases at equilibrium. nih.govtandfonline.comresearchgate.net These studies provide the data used to calculate sorption coefficients (Kd, Koc) and fit isotherm models (Freundlich, Langmuir), which describe the relationship between the amount of herbicide adsorbed and its concentration in the solution at equilibrium. tandfonline.comresearchgate.net

Volatilization from Soil and Water Surfaces: Mechanistic Assessments

Volatilization, the process by which a chemical changes from a solid or liquid phase to a gas phase, is not expected to be a significant fate process for this compound from either moist soil or water surfaces. rayfull.comechemi.commdpi.com This is based on its estimated Henry's Law constant, which indicates that the compound is essentially nonvolatile from water. rayfull.comechemi.com this compound is also not expected to volatilize from dry soil surfaces due to its low vapor pressure. rayfull.comechemi.com

While volatilization from surfaces is limited, this compound can exist in both vapor and particulate phases in the atmosphere. rayfull.comechemi.com Vapor-phase this compound can be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 16 hours. rayfull.comechemi.com Particulate-phase this compound is removed from the atmosphere through wet and dry deposition. rayfull.comechemi.com

Biological Interactions and Ecological Impact of Oxadiazon

Herbicide Resistance Mechanisms

Herbicide resistance in weeds represents a significant challenge in agricultural and turf management. It allows plants to survive herbicide applications that would typically be lethal. researchgate.netcroplife.org.au Resistance mechanisms can be inherited and become prevalent in a population under repeated selection pressure from a specific herbicide or herbicides with the same mode of action. tauranga.govt.nz

Target-Site Resistance (TSR) through Gene Mutations

Target-site resistance (TSR) involves alterations to the specific protein or enzyme that the herbicide inhibits. researchgate.netcroplife.org.au These changes, often caused by gene mutations, reduce the herbicide's ability to bind to its target, thereby diminishing its inhibitory effect. croplife.org.auscielo.br For PPO-inhibiting herbicides like oxadiazon, TSR typically involves mutations in the genes encoding the PPO enzyme.

Chloroplast-Targeted PPO1 Mutations (e.g., A212T)

Protoporphyrinogen (B1215707) oxidase (PPO) exists in two isoforms in plants: a chloroplast-targeted isoform (PPO1) and a mitochondrial-targeted isoform (PPO2). nih.govauburn.edu Both are potential target sites for PPO-inhibiting herbicides. nih.govauburn.edu While target-site mutations conferring resistance to PPO inhibitors have historically been primarily found in PPO2, research has identified a novel mutation in the chloroplast-targeted PPO1 that confers resistance specifically to this compound. nih.govauburn.educncb.ac.cn

A notable example is the A212T mutation in PPO1, identified in this compound-resistant biotypes of Eleusine indica (goosegrass). nih.govauburn.edumdpi.com This mutation involves a substitution of alanine (B10760859) (A) with threonine (T) at position 212 in the PPO1 protein. nih.govauburn.edu Computational structural modeling suggests that the presence of a methyl group on threonine at this position alters the PPO1 active site, creating repulsive electrostatic interactions that hinder this compound binding. nih.govauburn.edu This A212T substitution in PPO1 has been substantiated as a primary mechanism of this compound resistance in Eleusine indica. auburn.edu

Research findings on this compound resistance in Eleusine indica carrying the A212T mutation in PPO1 highlight the specificity of this resistance mechanism. Two E. indica biotypes resistant to this compound were not resistant to other structurally unrelated PPO inhibitors such as lactofen, flumioxazin, and sulfentrazone. nih.govauburn.edu This indicates that the A212T mutation in PPO1 confers resistance specifically to this compound. nih.gov Studies using in vitro enzyme assays and Escherichia coli functional expression systems have further confirmed that the A212T mutation in PPO1 confers resistance to this compound. auburn.edu

Data from studies evaluating the response of Eleusine indica biotypes to varying rates of this compound demonstrate the difference in susceptibility between resistant and susceptible populations. For instance, in one study, susceptible Eleusine indica seedlings (PBU biotype) had this compound I50 and I90 values (rates causing 50% and 90% reduction in emergence or biomass) significantly lower than those of resistant biotypes (CCV and RB). cambridge.org

| Eleusine indica Biotype | Response Metric | This compound I50 (kg ha⁻¹) | This compound I90 (kg ha⁻¹) |

| Susceptible (PBU) | Seedling Emergence | 0.04 | 0.19 |

| Susceptible (PBU) | Aboveground Biomass | 0.03 | 0.12 |

| Resistant (CCV) | Seedling Emergence | 0.12 - 0.18 | 10.83 - 85.57 |

| Resistant (RB) | Seedling Emergence | 0.12 - 0.18 | 10.83 - 85.57 |

| Resistant (CCV) | Aboveground Biomass | 0.12 - 0.18 | 10.83 - 85.57 |

| Resistant (RB) | Aboveground Biomass | 0.12 - 0.18 | 10.83 - 85.57 |

Note: I50 and I90 values for resistant biotypes are presented as a range based on different measurements within the study. cambridge.org

This data illustrates the substantial shift in the dose-response curve for resistant biotypes compared to the susceptible one, indicating a reduced sensitivity to this compound. cambridge.org

Mitochondrial-Targeted PPO2 Alterations

While the A212T mutation in PPO1 is a specific mechanism for this compound resistance, target-site mutations in the mitochondrial-targeted PPO2 are more commonly associated with resistance to a broader range of PPO-inhibiting herbicides. nih.govcncb.ac.cnmdpi.com Although the primary focus for this compound resistance in Eleusine indica has been on PPO1, the potential for PPO2 alterations to contribute to resistance, possibly in combination with other mechanisms, is also considered. auburn.edumdpi.com

Studies on resistance to other soil-applied PPO inhibitors in species like Amaranthus palmeri have shown that target-site mutations, primarily dG210 alone or in combination with G128 or A399, in PPO2 contribute significantly to resistance. mdpi.com Upregulation of PPO2 expression has also been hypothesized to increase tolerance to certain soil-applied PPO inhibitors. mdpi.com While these findings are primarily related to other PPO inhibitors, they highlight the general importance of PPO2 in target-site resistance to this herbicide group.

Non-Target Site Resistance (NTSR) Mechanisms

Non-target site resistance (NTSR) encompasses mechanisms that reduce the amount of active herbicide reaching the target site or mitigate its effects without altering the target protein itself. researchgate.netcroplife.org.auscielo.br NTSR is often a complex, multigenic trait that can confer resistance to herbicides with different modes of action. researchgate.netfrontiersin.orgnih.gov

Altered Herbicide Absorption and Translocation Efficiency

Reduced absorption and/or translocation of the herbicide within the plant can be a significant NTSR mechanism. researchgate.netscielo.brnih.govcambridge.org If less herbicide penetrates the plant cuticle or is transported to the site of action (in the case of this compound, the chloroplasts and mitochondria where PPO is located), the plant can survive exposure. researchgate.net

While specific detailed research findings on altered absorption and translocation as a mechanism of this compound resistance were not extensively found in the provided search results, the principle of this mechanism is well-established for other herbicides. For example, reduced absorption and translocation were reported as NTSR mechanisms associated with pronamide resistance in Poa annua. cambridge.org A resistant population absorbed 32% less 14C-labeled pronamide and translocated 10% less to the shoots compared to a susceptible population. cambridge.org This demonstrates how differences in herbicide uptake and movement can lead to resistance. It is plausible that similar mechanisms could contribute to this compound resistance in some weed biotypes, either alone or in combination with other resistance mechanisms.

Population Dynamics and Evolutionary Patterns of Herbicide Resistance

Herbicide resistance in weed populations is a significant example of rapid adaptive evolution fao.orgontario.canih.gov. The repeated use of herbicides with the same mode of action exerts selection pressure, favoring individuals within a weed population that possess a natural genetic capacity to survive the herbicide treatment ontario.cacroplife.org.au. These resistant individuals reproduce, and over time, the frequency of resistance genes in the population increases, potentially leading to a population that is no longer effectively controlled by the herbicide ontario.ca.

The evolution of this compound resistance, as a PPO inhibitor, is a concern, particularly in turfgrass management, where limited alternative pre-emergent options exist for controlling summer-annual grasses without negatively impacting desirable turfgrass root growth bioone.org. For instance, two biotypes of goosegrass ( Eleusine indica) resistant to pre-emergent applications of this compound have been identified bioone.org. While these populations were controlled by other herbicides with different modes of action (e.g., indaziflam (B594824) and prodiamine), these alternatives can have undesirable effects on turfgrass establishment bioone.org.

The rate and nature of herbicide resistance evolution are influenced by population genetic parameters, including effective population size, dominance, mutational target size, and gene flow nih.gov. Weed species that produce a large number of seeds and have a short seed bank life in the soil tend to evolve resistance faster croplife.org.au.

Cross-Resistance Profiles with Chemically Unrelated Herbicides

Cross-resistance occurs when a weed population that has evolved resistance to a specific herbicide also exhibits resistance to other herbicides fao.org. This can happen through target-site resistance, where a modification at the herbicide's binding site confers resistance to other herbicides in the same chemical or mode of action family fao.org. Alternatively, non-target-site resistance (NTSR) mechanisms, such as enhanced herbicide metabolism, reduced absorption, or altered translocation, can lead to cross-resistance to herbicides with unrelated modes of action or chemistries fao.orgnih.gov.

While this compound is a PPO inhibitor, resistance to PPO inhibitors in weeds is not always widespread bioone.org. However, some cases of NTSR to PPO inhibitors are due to cross-resistance selected by other herbicides cambridge.org. For example, a population of Amaranthus tuberculatus with metabolic resistance to HPPD inhibitors (Group 27) also showed resistance to carfentrazone-ethyl, another PPO inhibitor cambridge.org. Metabolism-based NTSR has been reported in various weeds and can confer cross-resistance to herbicides from different chemical groups nih.govnih.gov. For instance, certain cytochrome P450 enzymes have been shown to metabolize herbicides from multiple chemically unrelated groups nih.gov.

Metabolism and Translocation in Target and Non-Target Plants

Understanding the metabolism and translocation of this compound in plants is crucial for explaining differential sensitivity and crop selectivity nih.govscielo.br. Once absorbed by plants, xenobiotics like this compound are subject to biodegradation through various metabolic and transformation pathways acs.org.

Uptake and Internal Distribution Mechanisms within Plant Tissues

This compound is readily absorbed by the shoots of emerging seedlings, with less absorption by roots lsuagcenter.com. If applied foliarly, it is readily absorbed by the leaves lsuagcenter.com. However, there is typically minimal movement of this compound to the growing points of the plant lsuagcenter.com. Studies with 14C-oxadiazon have shown that translocation from a treated leaf is minimal in both tolerant and susceptible species like rice (Oryza sativa) and barnyardgrass (Echinochloa crus-galli) cambridge.org. After 7 days, only about 2% and 3% of applied 14C translocated in rice and barnyardgrass, respectively cambridge.org.

The uptake and internal distribution of pesticides in plants can be influenced by factors such as the herbicide's chemical and physical properties (e.g., water solubility, lipophilicity), plant morphology, growth stage, and environmental factors cambridge.orggilbasolutions.comresearchgate.net. Moderately lipophilic pesticides can exhibit high application efficiency due to enhanced uptake routes via transpiration and surface penetration researchgate.net.

Plant Metabolite Identification and Xenobiotic Detoxification Pathways

Plants possess various mechanisms to metabolize and detoxify xenobiotics acs.orgnih.gov. These processes can broadly be divided into three phases: chemical modification (Phase I), conjugation (Phase II), and transport/compartmentalization (Phase III) acs.org.

Research into this compound metabolism in rice has identified multiple enzymes involved in its detoxification, including cytochrome P450s, protein kinases, aminotransferases, and ATP-binding cassette transporters nih.gov. Using techniques like LC-Q-TOF-HRMS/MS, researchers have identified metabolites and conjugates of this compound in rice, indicating metabolic pathways involving oxidation, hydrolysis, glycosylation, acetylation, and methylation nih.gov. These enzymatic activities play a critical role in mitigating environmental stress and facilitating xenobiotic metabolism nih.gov.

Enhanced metabolism is a common non-target-site resistance mechanism in weeds, where resistant plants are more efficient at detoxifying the herbicide fao.orgnih.gov. This can involve enzymes like cytochrome P450 monooxygenases (CYPs) and glutathione (B108866) S-transferases (GSTs), which modify and conjugate herbicides to less toxic forms nih.govnih.gov.

Physiological Basis of Differential Metabolism and Crop Selectivity

Herbicide selectivity in crops is often based on differential metabolism, where the crop plant can detoxify the herbicide more effectively than the target weed species cambridge.orgscielo.br. This differential metabolic capacity allows the crop to tolerate herbicide doses that are lethal to weeds scielo.br.

While this compound inhibits PPO in both susceptible and tolerant plants, the ability of a plant to avoid the accumulation of protoporphyrin IX (the phototoxic product) and to detoxify the herbicide contributes to tolerance uga.edu. Metabolic degradation is considered the most common mechanism of natural tolerance to PPO inhibitors uga.edu. Studies have shown that even selective herbicides like this compound can cause some level of phytotoxicity in tolerant crops like rice, altering metabolism and activating defense systems scielo.br. However, the crop's detoxification pathways, such as increased activity of antioxidant enzymes like superoxide (B77818) dismutase and ascorbate (B8700270) peroxidase, help to mitigate oxidative stress caused by the herbicide scielo.br.

The selectivity of PPO inhibitors due to differential metabolism can sometimes be marginal, potentially resulting in some crop injury uga.edu. Factors influencing selectivity include herbicide properties, formulation, application method, plant characteristics, and environmental conditions cambridge.orggilbasolutions.com.

Ecotoxicological Effects on Non-Target Organisms

Pesticide use in agriculture can have adverse ecotoxicological effects on non-target organisms researchgate.netmdpi.comnih.govpreprints.org. This compound is known to cause such effects researchgate.netmdpi.com. Its presence in aquatic environments, particularly in areas with intensive rice agriculture, has drawn concern due to potential detrimental effects on ecosystems researchgate.net.

Studies have indicated a direct relationship between the presence of this compound in water and toxic responses in bioassays using organisms like Raphidocelis subcapitata (a green alga) mdpi.compreprints.org. R. subcapitata has been shown to be particularly sensitive to this compound mdpi.com.

Aquatic Ecotoxicity Assessments

This compound has the potential to reach surface water bodies through runoff and sediment transport due to its persistence in soil and intermediate surface runoff potential. wa.govepa.gov It can also accumulate in sediments. epa.gov Assessments of this compound's impact on aquatic ecosystems indicate varying levels of toxicity to different organisms.

Impact on Algal Growth and Photosynthesis

This compound is classified as having high toxicity to algae. rayfull.com An acute 72-hour EC50 for Scenedesmus subspicatus, a green algae species, was reported as 0.004 mg/L. rayfull.comwindows.net This indicates that even at very low concentrations, this compound can significantly inhibit the growth of aquatic plants like algae. windows.netepa.gov While specific detailed research findings on the direct impact on photosynthesis were not extensively available within the search results, the herbicidal mode of action (PPO inhibition) is directly related to chlorophyll (B73375) production, suggesting a likely disruption of photosynthetic processes in susceptible aquatic flora. made-in-china.comepa.gov

Toxicity to Aquatic Invertebrates and Fish (e.g., Phototoxicity)

This compound demonstrates moderate to high toxicity to aquatic invertebrates and fish. wa.govrayfull.com

Toxicity Data for Aquatic Organisms

| Organism | Species | Endpoint | Concentration (mg/L) | Exposure Time | Toxicity Level | Source |

| Aquatic Invertebrate | Daphnia magna (Water flea) | LC50 / EC50 | 2.2 / >2.4 / 0.53 | 48 hours | Moderate | wa.govrayfull.comwindows.netdomyown.com |

| Aquatic Invertebrate | Mysid shrimp | LC50 | 0.27 | Not specified | Highly toxic | wa.gov |

| Fish | Bluegill (Lepomis macrochirus) | LC50 | 0.88 / 1.2 | 96 hours | Moderately to highly toxic | wa.govamazonaws.com |

| Fish | Rainbow trout (Oncorhynchus mykiss) | LC50 | 0.88 / 1.2 / 9 | 96 hours | Moderately to highly toxic | wa.govrayfull.comdomyown.comamazonaws.compestweb.com |

| Fish | Sheepshead minnow (Cyprinodon variegatus) | LC50 | 1.5 | 96 hours | Moderately to highly toxic | wa.govamazonaws.com |

| Fish | Cyprinus carpio | LC50 | ≥9 | 96 hours | Not specified | lgcstandards.com |

Studies indicate that this compound's toxicity to aquatic organisms may be enhanced in the presence of light, suggesting it acts as a light-dependent peroxidizing herbicide (LDPH). epa.govepa.gov This phototoxicity is a distinct mechanism where the interaction of solar radiation with the chemical increases its toxicity. researchgate.net The EPA has required studies on the phototoxicity of this compound in fathead minnows to further assess this risk, particularly for aquatic organisms in small, shallow water bodies exposed to high levels of solar radiation. epa.govepa.gov Chronic risks to aquatic organisms are potentially of concern, especially at higher application rates. epa.govepa.gov Fish reproduction can also be affected by exposure to this compound. tauranga.govt.nz

Terrestrial Ecotoxicity Studies

The impact of this compound extends to terrestrial ecosystems, affecting soil-dwelling organisms and non-target plants.

Effects on Soil Microbial Communities and Enzyme Activities (e.g., Phosphate Solubilizers)

This compound's influence on soil microbial communities and enzyme activities varies depending on concentration and soil conditions. At recommended field rates, this compound did not significantly affect microbial activity and nitrogen dynamics in soil ecosystems. researchgate.net However, at higher concentrations (tenfold field rate), this compound stimulated substrate-induced respiration (SIR) and dehydrogenase activity (DHA) in soil amended with organic material compared to unamended soil and control treatments. researchgate.net Soil urease activity was not affected by this compound treatment in one study. researchgate.net Conversely, another study indicated that at recommended doses, this compound decreased soil urease activity while increasing soil invertase and alkaline phosphatase activities after 60 days of treatment. researchgate.net Research also suggests that this compound at certain rates (0.4 and 0.12 kg/ha ) can stimulate the population and activities of phosphate-solubilizing microorganisms, increasing phosphorus availability in the rhizosphere. researchgate.net Changes in microbial activities were primarily observed at herbicide concentrations significantly higher than typical field application rates. cropandweed.com

Impact on Soil Fauna (e.g., Earthworms) and Ecosystem Services

This compound has been shown to have a moderate acute toxicity to earthworms. rayfull.com The acute 14-day LC50 for Eisenia foetida is reported as >500 mg/kg. rayfull.com Studies using Eisenia hortensis have investigated the genotoxic effects of this compound, observing concentration-dependent DNA damage. cabidigitallibrary.org The LD50 value for this compound on E. hortensis was determined to be 0.25 ppm, with higher concentrations (0.51 ppm) resulting in increased DNA damage. cabidigitallibrary.org While the direct impact on broader ecosystem services provided by soil fauna like earthworms (e.g., soil aeration, nutrient cycling) was not explicitly detailed in the search results, the observed toxicity and genotoxic effects on these organisms suggest a potential for disruption of these services, particularly under conditions of higher exposure. researchgate.net

Consequences for Non-Target Plant Species and Symbiotic Fungi (e.g., Mycorrhizal Associations)

This compound is designed to be selective, controlling target weeds without injuring tolerant and desirable non-target plants, particularly in turf and ornamentals. regulations.govregulations.gov It forms a chemical barrier on the soil surface that affects emerging foliage, not roots, which contributes to its selectivity on established desirable vegetation. regulations.gov However, this compound is toxic to plants in general and may adversely impact the forage and habitat of non-target organisms, including pollinators, in areas adjacent to treated sites. epa.govamazonaws.comepa.govlabelsds.com The EPA also requires toxicity studies with aquatic plants. epa.gov

Toxicity to Pollinating Insects (e.g., Bees)

Studies have assessed the toxicity of this compound to honeybees (Apis mellifera). Acute toxicity tests provide data on the immediate effects of exposure. According to one source, this compound shows low toxicity to honeybees with acute contact 48-hour LD50 values greater than 100 µg active ingredient per bee and acute oral 48-hour LD50 values greater than 110.5 µg active ingredient per bee. rayfull.com Another source also indicates low toxicity (>200 µg/g) towards Apis mellifera. nih.gov

However, regulatory assessments have identified potential chronic dietary risks to adult and larval honey bees. regulations.govregulations.gov Risk quotients (RQs) in Tier I assessments exceeded the chronic risk level of concern for both adult and larval bees, with maximum RQs of 3.0 and 10, respectively. regulations.govregulations.gov These estimated exposures surpassed the Lowest Observed Adverse Effect Levels (LOAELs) from chronic adult and larval studies. regulations.gov Chronic adult risk estimates were based on 62% mortality at the highest treatment group, while chronic larval risk estimates were based on a 22% increase in mortality and a 24% decrease in emergence. regulations.gov Despite these findings, no ecological incidents specifically involving bees have been reported for this compound. regulations.gov Based on the identified risks, further higher-tier exposure and/or colony-level effects data have been proposed to better characterize the risk to bees. regulations.govregulations.gov

Herbicides in general may also indirectly affect insects like bees by destroying their food and shelter sources. nih.gov

Data on Acute Toxicity to Honeybees:

| Exposure Route | Endpoint | Value (> indicates greater than) | Unit | Reference |

| Contact | Acute 48h LD50 | >100 | µg a.i./bee | rayfull.com |

| Oral | Acute 48h LD50 | >110.5 | µg a.i./bee | rayfull.com |

| Oral | Toxicity Rating | Low Toxicity (>200) | µg/g (towards Apis mellifera) | nih.gov |

Data on Chronic Risk to Honeybees:

| Organism Life Stage | Risk Quotient (RQ) | Level of Concern (LOC) | Exceeds LOC? | Basis for Estimate | Reference |

| Adult Bees | Max 3.0 | 1.0 | Yes | 62% mortality at highest treatment group (chronic) | regulations.govregulations.gov |

| Larval Bees | Max 10 | 1.0 | Yes | 22% increase in mortality, 24% decrease in emergence (chronic) | regulations.govregulations.gov |

Genotoxic and Mutagenic Assessment in Ecotoxicological Model Organisms

However, some studies in specific model organisms have indicated potential genotoxic effects under certain conditions. For instance, a study investigating the effects of this compound on Eisenia hortensis (earthworms) using Comet and Micronucleus tests observed concentration-dependent genotoxic effects. cabidigitallibrary.org Increased DNA damage was found in E. hortensis after exposure to this compound, suggesting that the herbicide may produce reactive oxygen species and induce oxidative stress, potentially leading to DNA damage. cabidigitallibrary.org The study reported a lethal dose 50 (LD50) for this compound in E. hortensis of 0.25 ppm. cabidigitallibrary.org Genotoxic assessment at concentrations of 0.12 ppm, 0.25 ppm, and 0.51 ppm showed increased DNA damage with increasing concentration. cabidigitallibrary.org The highest DNA damage (32.33 ± 2.51) was observed at 0.51 ppm. cabidigitallibrary.org Concentration-dependent micronucleus formation was also observed in E. hortensis coelomocytes. cabidigitallibrary.org

Studies on fish have also explored the genotoxic potential of this compound. Research on common carp (B13450389) (Cyprinus carpio) exposed to this compound found significantly higher DNA damage in circulating erythrocyte cells at concentrations of 1, 1.5, and 2 ppm compared to the control group. researchgate.net The percentage of DNA damage (% tail DNA) was 21.3%, 22.9%, and 28.4% at 1, 1.5, and 2 ppm, respectively, after 30 days of exposure. researchgate.net Another study noted that this compound, belonging to the same chemical class as oxadiargyl, could cause DNA damage in erythrocytes of C. carpio. cabidigitallibrary.org

Research Findings on Genotoxicity:

| Organism | Test Method | Findings | Concentrations Tested (if specified) | Reference |

| Eisenia hortensis | Comet Test | Concentration-dependent increase in DNA damage | 0.12, 0.25, 0.51 ppm | cabidigitallibrary.org |

| Eisenia hortensis | Micronucleus Test | Concentration-dependent increase in micronucleus formation | Not explicitly stated for MN, but linked to LD50 concentrations | cabidigitallibrary.org |

| Cyprinus carpio | Comet Assay (erythrocytes) | Significant increase in DNA damage compared to control | 1, 1.5, 2 ppm | researchgate.net |

| Cyprinus carpio | Not specified | Capable of causing DNA damage in erythrocytes (comparison to oxadiargyl) | Not specified | cabidigitallibrary.org |

| In vitro/In vivo battery of tests | Various | Not considered mutagenic or genotoxic (overall weight of evidence) | Not specified | trianglecc.comamazonaws.comamazonaws.com |

Analytical Methodologies for Oxadiazon Residue Analysis

Chromatographic Separation Techniques

Chromatography plays a central role in separating oxadiazon from matrix components before detection. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed, often coupled with various detectors to achieve specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Matrices

GC-MS is a powerful technique for the determination of this compound residues, particularly in environmental matrices such as water and soil. This method offers high sensitivity and selectivity, allowing for the identification and quantification of trace amounts of the herbicide. GC-MS, often utilizing selected ion monitoring (SIM) mode, has been successfully applied to analyze this compound in ground water, agricultural soil, must, wine, and human urine samples. researchgate.netpsu.edunih.govresearchgate.net For instance, a method using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS in SIM mode was developed for trace analysis of this compound in ground water and agricultural soil, achieving limits of quantification (LOQs) of 0.2 µg/L and 0.01 mg/kg, respectively. researchgate.net GC-MS/MS (tandem mass spectrometry) provides even greater selectivity and lower detection limits, and has been used for multi-residue pesticide analysis, including this compound, in complex matrices like shellfish and seaweed. nih.gov In one study, this compound was detected at concentrations of 8-9 ng/g in littleneck clam samples using a modified QuEChERS extraction followed by GC-MS/MS analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is another common technique for this compound analysis, particularly suitable for samples where GC might be less ideal due to the compound's properties or matrix complexity. HPLC with UV-Vis detection is frequently used for the analysis and quality control of formulated pesticide products due to its sensitivity and selectivity. scielo.brresearchgate.netscienceopen.comscielo.br A simple and rapid HPLC-UV procedure was developed for determining this compound in emulsifiable concentrated pesticide formulations, using a C18 column with an acetonitrile (B52724):water mobile phase (80:20) and detection at 292 nm. scielo.brresearchgate.netscienceopen.comscielo.br This method achieved a theoretical limit of detection of 0.02 µg/mL and a limit of quantification of 0.047 µg/mL in the original sample. scielo.brresearchgate.netscienceopen.comscielo.br

HPLC has also been applied to determine this compound residues in soil, often coupled with specific extraction techniques like solid-liquid extraction with low temperature partitioning (SLE-LTP). sbcpd.orgresearchgate.net Research has shown that HPLC can effectively quantify this compound residues in soil samples, revealing differences in concentration and dissipation depending on factors such as the presence of organic matter. sbcpd.orgresearchgate.net

HPLC coupled with UV detection has also been utilized for determining this compound residues in various ecotoxicological media, including blended water for fish, M4 Medium for Daphnia magna, OECD TG 201 medium for algae, and 20XAAP medium for Lemna. tsijournals.com A validated HPLC-UV method at 230 nm showed good recovery (91 ± 5%) and a limit of quantification (LOQ) of 0.05 mg/L in these aquatic solutions. tsijournals.com

Spectroscopic Detection Approaches

While chromatography provides separation, spectroscopic methods are essential for the detection and characterization of this compound.

Micellar-Enhanced Photo-Induced Fluorescence (ME-PIF) for Aqueous Samples

Micellar-enhanced photo-induced fluorescence (ME-PIF) is a technique developed for the analysis of this compound in natural water samples. researchgate.netnih.govresearchgate.netjst.go.jp This method involves the photo-conversion of this compound into strongly fluorescent photoproducts under UV irradiation in the presence of surfactants like cetyltrimethylammonium chloride (CTAC) or Tween 20 at micellar concentrations. researchgate.netnih.govresearchgate.netjst.go.jp ME-PIF has demonstrated satisfactory analytical performance for this compound determination in tap, river, and sea water samples, with good reproducibility (RSD values between 3.6 and 9.6%) and detection limits in the ng/mL range. researchgate.netnih.govresearchgate.netjst.go.jp The use of micellar media significantly enhances the photo-induced fluorescence signal compared to aqueous solutions alone. researchgate.net

Infrared and Other Spectroscopic Characterization Methods

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, can be used for the characterization and quantification of this compound, especially in formulated products. An FTIR method involving extraction with CHCl3 and measurement of peak area values in first-order derivative spectra has been developed for quantifying this compound in herbicide formulations. tandfonline.com This method showed comparable accuracy to HPLC-UV methods and offered advantages in terms of reduced solvent consumption and increased sample throughput. scielo.brtandfonline.com

Other spectroscopic techniques, such as UV-Vis spectrophotometry, are also used in conjunction with chromatographic methods. This compound exhibits a maximum absorption peak at 208 nm and a second band at 292 nm in its UV-Vis spectrum. scielo.brresearchgate.net This UV absorption property is utilized for detection in HPLC-UV methods. scielo.brresearchgate.netscienceopen.comscielo.br Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), beyond its use in GC-MS, are valuable tools for the structural characterization of this compound and its degradation products. ipp.pt

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation and extraction are critical steps in this compound residue analysis, aiming to isolate and concentrate the analyte while minimizing matrix interference. Various techniques have been developed and optimized for different matrices.

Solid-phase extraction (SPE) is a commonly used technique for the preconcentration and clean-up of this compound from various samples, including water and soil, often preceding GC or HPLC analysis. psu.eduepa.govnih.govmdpi.com Headspace solid-phase microextraction (HS-SPME) is a solvent-free technique that has been successfully applied for the determination of trace amounts of this compound in matrices like ground water, agricultural soil, must, wine, and human urine. researchgate.netpsu.edunih.govresearchgate.net This method involves exposing a coated fiber to the headspace above the sample to extract volatile or semi-volatile analytes. psu.edu

Solid-liquid extraction (SLE) is another fundamental technique, often followed by clean-up steps. For soil samples, SLE with low temperature partitioning (SLE-LTP) has been used for this compound residue determination prior to HPLC analysis. sbcpd.orgresearchgate.net

Ultrasound-assisted emulsification microextraction (USAEME) coupled with GC has been developed for the preconcentration and determination of this compound in water and soil samples. scielo.org.za This technique offers a simple and efficient way to extract the analyte, with reported detection limits of 0.1 µg/L in river water samples. scielo.org.za

Magnetic solid phase extraction (magnetic-SPE) using magnetic nanoparticles has also been explored for the extraction and preconcentration of this compound from environmental water samples before HPLC-UV analysis. researchgate.net

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is a widely used multi-residue method that involves extraction with acetonitrile in the presence of salts, followed by a clean-up step, often dispersive-SPE (d-SPE). lcms.cz Modified QuEChERS methods followed by GC-MS/MS have been applied for this compound residue analysis in complex food matrices like shellfish and seaweed. nih.gov Automated online µSPE clean-up coupled with LC-MS/MS is an advanced approach for multi-pesticide residue analysis that can be applied to QuEChERS extracts. lcms.cz

These diverse sample preparation and extraction techniques highlight the need to tailor the approach based on the sample matrix and the required sensitivity for this compound residue analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Optimization

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has been developed for the determination of trace amounts of this compound residues in various samples, including groundwater, agricultural soil, must, wine, and human urine. researchgate.netpsu.edunih.gov This method involves suspending an SPME fiber in the headspace above a sample, allowing volatile and semi-volatile analytes like this compound to partition onto the fiber coating. researchgate.netpsu.educeon.rs

Optimization of HS-SPME conditions is crucial for achieving high extraction efficiency. For liquid samples, a response surface methodology using a Doehlert design was applied to optimize the HS-SPME conditions with a 100 µm polydimethylsiloxane (B3030410) fiber. researchgate.netpsu.edunih.gov For soil analysis, samples were mixed with water, and the SPME fiber was placed in the headspace above the resulting slurry. researchgate.netpsu.edunih.gov The addition of water to soil samples has been shown to be necessary to facilitate the release of this compound into the gas phase, with optimal results observed when a specific amount of water is added. psu.edu Typical optimized conditions for soil extraction using a 100 µm PDMS fiber include extraction at 100 °C for 25 minutes with the addition of 1 ml of water to 0.75 g of soil. psu.edu This method is considered solvent-free, cost-effective, and fast. researchgate.netpsu.edu

Ultrasound-Assisted Emulsification Microextraction (USAEME)

Ultrasound-Assisted Emulsification Microextraction (USAEME) combined with gas chromatography (GC) or spectrofluorimetry has been explored for the preconcentration and determination of this compound in water and soil samples. ajol.infocivilica.comijcce.ac.irajol.info In the USAEME method, ultrasonic waves are used to form fine droplets of an extraction solvent, such as toluene (B28343) or chlorobenzene (B131634), which are dispersed in the sample. ajol.infoijcce.ac.ir This process accelerates the formation of a cloudy solution and enhances the extraction of the analyte into the organic phase without the need for disperser solvents. ajol.infoijcce.ac.ir

Optimization of USAEME involves investigating factors such as the nature and volume of the organic solvent, extraction temperature, ionic strength, and centrifugation time. ajol.infoijcce.ac.ir For instance, in one study, 50 µL of chlorobenzene was selected as the optimal extraction solvent, with Tween 20 at a concentration of 0.06 mmol/L as an emulsifier, and a 2-minute sonication time for the analysis of this compound in water samples. civilica.comijcce.ac.ir The large surface area created between the extraction solvent and the sample solution by sonication leads to a rapid achievement of the equilibrium state. ajol.info The USAEME procedure is reported to be reliable, rapid, and easy to use for this compound analysis in water samples. civilica.comijcce.ac.ir

Solid-Liquid Extraction with Low-Temperature Partitioning (SLE-LTP)

Solid-Liquid Extraction with Low-Temperature Partitioning (SLE-LTP) is a technique utilized for the determination of this compound residues, particularly in soil samples. sbcpd.orgresearchgate.netfao.org This method involves extracting the herbicide from soil samples using a solid-liquid extraction step followed by a low-temperature partitioning step. sbcpd.orgresearchgate.net In SLE-LTP, water and a water-miscible organic solvent are added to the sample. scielo.br The mixture is then cooled to a low temperature (e.g., -20 °C), causing the water and solid matrix to freeze while the organic solvent, which remains liquid, extracts the analytes of interest. scielo.br This process facilitates the separation of the organic phase containing the analytes from the frozen matrix. scielo.br

SLE-LTP has been employed in studies investigating the dissipation and mobility of this compound in soil. sbcpd.orgresearchgate.netfao.org After the SLE-LTP extraction, samples are typically quantified using techniques like High-Performance Liquid Chromatography (HPLC). sbcpd.orgresearchgate.netfao.org This method has been applied to determine this compound residues in field-treated soil samples, allowing for the assessment of its persistence at different depths and over time. sbcpd.orgresearchgate.netfao.org

Method Validation Parameters: Limit of Detection (LOD), Limit of Quantification (LOQ), and Reproducibility

Method validation is essential to ensure the reliability and accuracy of analytical procedures for this compound residue analysis. Key validation parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), and reproducibility. globalresearchonline.net

The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. globalresearchonline.net These limits are typically determined based on the standard deviation of the response and the slope of the calibration curve. globalresearchonline.netscielo.brscielo.br

For this compound analysis using HS-SPME-GC-MS, detection limits as low as ≤0.02 ng/ml have been reported for liquid samples like groundwater, human urine, and must, with a linear concentration range of 0.5-50 ng/ml. researchgate.netpsu.edu For agricultural soil, an LOD of 1 ng/g has been achieved with HS-SPME followed by GC-MS. researchgate.net The LOQs for groundwater and soil using GC-MS and HS-SPME were reported as 0.2 µg/L and 0.01 mg/kg, respectively. researchgate.net

In the case of USAEME coupled with spectrofluorimetry for water samples, the LOD was calculated as 0.05 µg/L. civilica.comijcce.ac.ir For USAEME followed by GC for river water samples, a detection limit of 0.1 µg/L and a linear range of 0.25–250 µg/L were achieved. ajol.infoajol.info

For HPLC determination of this compound, theoretical LOD and LOQ values have been calculated for different wavelengths. Using a wavelength of 292 nm, LOD and LOQ were 0.02 and 0.07 µg/mL, respectively. scielo.brscielo.brresearchgate.net At 208 nm, the LOD and LOQ were 0.015 and 0.029 µg/mL. scielo.brscielo.brresearchgate.net These values were determined from the standard deviation of measurements at a specific concentration level and the analytical sensitivity. scielo.brscielo.br

Reproducibility, often expressed as the relative standard deviation (RSD), indicates the variability of results obtained when the same sample is analyzed multiple times under the same conditions. globalresearchonline.net Good reproducibility has been reported for HS-SPME-GC-MS analysis of this compound, with RSD values ranging between 6.5% and 13.5%. researchgate.netpsu.edu For USAEME coupled with spectrofluorimetry, the relative standard deviation was reported as 3.2%, with precision in the range of 2.9-3.4% for real water samples. civilica.comijcce.ac.ir In HPLC determination of this compound formulations, RSD values for repeatability ranged from 0.08% to 0.17%. scielo.brscielo.br

Here is a summary of some reported method validation parameters for this compound analysis:

| Method | Matrix | LOD | LOQ | Reproducibility (RSD) |

| HS-SPME-GC-MS | Groundwater, Urine, Must | ≤0.02 ng/ml researchgate.netpsu.edu | - | 6.5-13.5% researchgate.netpsu.edu |

| HS-SPME-GC-MS | Agricultural Soil | 1 ng/g researchgate.net | 0.01 mg/kg researchgate.net | - |

| USAEME-Spectrofluorimetry | Water | 0.05 µg/L civilica.comijcce.ac.ir | - | 3.2% civilica.comijcce.ac.ir |

| USAEME-GC | River Water | 0.1 µg/L ajol.infoajol.info | - | - |

| HPLC (292 nm) | Pesticide Formulations | 0.02 µg/mL scielo.brscielo.brresearchgate.net | 0.07 µg/mL scielo.brscielo.brresearchgate.net | 0.08-0.17% scielo.brscielo.br |

| HPLC (208 nm) | Pesticide Formulations | 0.015 µg/mL scielo.brscielo.brresearchgate.net | 0.029 µg/mL scielo.brscielo.brresearchgate.net | - |

These studies highlight the effectiveness of various analytical methodologies for the determination of this compound residues across different sample types, demonstrating acceptable sensitivity, linearity, and reproducibility.

Advanced Research and Remediation Strategies for Oxadiazon Contamination

Bioremediation and Phytoremediation Approaches

The persistence of oxadiazon in soil and water environments has prompted research into sustainable and cost-effective remediation strategies. Bioremediation and phytoremediation, which utilize biological processes of microorganisms and plants, have emerged as promising approaches for the detoxification of this compound-contaminated sites.

Isolation and Characterization of this compound-Degrading Microbial Strains

A key strategy in bioremediation is the identification and application of microorganisms capable of breaking down target pollutants. Researchers have successfully isolated bacterial strains from contaminated agricultural soils that can utilize this compound as a source of carbon and energy.

One notable example is the isolation of Pseudomonas fluorescens strain CG5 from a soil with a history of this compound exposure. This Gram-negative, aerobic bacterium demonstrated the ability to grow on this compound and degrade it. Laboratory studies revealed that strain CG5 could effectively remove a significant percentage of this compound from a liquid medium. Analysis of the metabolic byproducts through gas chromatography-mass spectrometry (GC-MS) showed that the degradation process involves dehalogenation, ultimately leading to the formation of non-toxic end-products. The efficiency of such strains is crucial, as the half-life of this compound in soil can vary significantly depending on environmental conditions and microbial activity, ranging from approximately 23 days in amended soil to over 138 days in unamended soil. The enrichment culture technique is a common method for isolating such potent microbial degraders from contaminated environments.

Below is a data table summarizing the characteristics of the isolated Pseudomonas fluorescens strain CG5.

| Strain Identification | Source of Isolation | Degradation Capability | Maximum Substrate Uptake Rate |

|---|---|---|---|

| Pseudomonas fluorescens CG5 | Agricultural soil contaminated with this compound | 72% removal in a biofilm reactor | 10.63 ± 0.5 µg h⁻¹ mg⁻¹ protein |

Application of Plant-Assisted Remediation Systems in Contaminated Environments

Phytoremediation leverages the natural ability of plants to remove, degrade, or stabilize contaminants from soil and water. This technique is considered an environmentally friendly and cost-effective alternative to traditional remediation methods. The processes involved include phytodegradation (breakdown of contaminants within the plant), rhizodegradation (breakdown by microbes in the root zone), and phytoextraction (uptake and accumulation of contaminants).

In the context of this compound, plant-assisted systems can be highly effective. For instance, immobilized microalgae, such as Scenedesmus species, have been shown to effectively remove this compound along with other contaminants like atrazine (B1667683) and nitrate (B79036) from groundwater in continuous flow reactors. The rhizosphere, the soil region directly influenced by plant roots, is a critical zone for pollutant degradation due to heightened microbial activity. Plants exude substances that can stimulate microbial populations, including those capable of degrading herbicides. While specific plant species for this compound phytoremediation are still under investigation, the general principles suggest that fast-growing plants with extensive root systems and tolerance to the herbicide would be ideal candidates. The success of phytoremediation can also be enhanced by using chemical amendments that increase the bioavailability of the contaminant for plant uptake.

Genetic Engineering Strategies for Enhanced Bioremediation Potential

Advances in molecular biology offer opportunities to improve the efficiency of bioremediation through genetic engineering. Recombinant DNA technology can be used to develop genetically engineered organisms (GEOs) with superior degradation capabilities.

For microbial bioremediation, this could involve cloning the genes responsible for the enzymatic degradation of this compound from strains like Pseudomonas fluorescens CG5 and introducing them into other bacteria that are more robust or better adapted to specific environmental conditions. The goal is to create microbes with new or enhanced metabolic pathways capable of rapidly mineralizing the herbicide.

Similarly, transgenic plants can be developed for more effective phytoremediation. By introducing genes that encode for specific pollutant-degrading enzymes (from bacteria or fungi) into plants, it is possible to create varieties that can detoxify this compound more efficiently within their tissues (phytodegradation). Genetic modification can also enhance a plant's ability to tolerate and accumulate contaminants. These advanced strategies hold significant promise for accelerating the cleanup of sites contaminated with recalcitrant herbicides like this compound.

This compound Derivatives and Structure-Activity Relationship Studies

Beyond remediation, advanced research focuses on the this compound molecule itself, exploring its chemical structure to develop new compounds with tailored activities and to discover novel biological applications.

Rational Design and Synthesis of Novel this compound Analogs with Modified Herbicidal Activity

This compound is a member of the oxadiazole class of chemicals and acts as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. Structure-activity relationship (SAR) studies are crucial for designing new herbicide analogs with improved efficacy, selectivity, or different weed control spectrums. SAR involves systematically modifying the chemical structure of a lead compound, like this compound, and evaluating how these changes affect its biological activity.